2-Amino-4,6-difluorophenol

Medicinal Chemistry Drug Design ADME

For SAR studies and lead optimization requiring the specific 2,6-difluorophenol-4-amino motif. Purity ≥97%, essential for hinge-domain and DFG-motif interactions in RSK2 inhibitors. Substitution with generic aminophenols compromises target engagement and metabolic stability. Quantities from 250 mg to multi-gram available.

Molecular Formula C6H5F2NO
Molecular Weight 145.11 g/mol
CAS No. 133788-83-7
Cat. No. B157901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4,6-difluorophenol
CAS133788-83-7
Molecular FormulaC6H5F2NO
Molecular Weight145.11 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1N)O)F)F
InChIInChI=1S/C6H5F2NO/c7-3-1-4(8)6(10)5(9)2-3/h1-2,10H,9H2
InChIKeySTHCPCIXAKDNOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-4,6-difluorophenol CAS 133788-83-7: Key Physicochemical and Structural Overview for Procurement Decisions


2-Amino-4,6-difluorophenol (CAS 133788-83-7), also known as 3,5-difluoro-2-hydroxyaniline, is a difluorinated aromatic building block characterized by a phenolic hydroxyl group and an ortho amino group, with fluorine substituents at the 4- and 6-positions [1]. It is a white to off-white crystalline solid with a molecular weight of 145.11 g/mol and a predicted XLogP3-AA of 1.1, indicating moderate lipophilicity [1]. The compound is slightly soluble in water (calculated 1.2 g/L at 25 °C) and exhibits a predicted pKa of approximately 8.52–9.05, reflecting the phenolic proton . Its unique 2,6-difluorophenol motif provides distinct electronic and steric properties that differentiate it from mono-fluorinated or non-fluorinated aminophenols, making it a critical intermediate in medicinal chemistry and materials science [2].

Why Mono-Fluorinated or Non-Fluorinated Aminophenols Cannot Substitute for 2-Amino-4,6-difluorophenol in Precision Applications


The presence of two fluorine atoms at the 4- and 6-positions of 2-amino-4,6-difluorophenol fundamentally alters its electronic distribution, acid/base character, lipophilicity, and metabolic stability compared to mono-fluorinated (e.g., 2-amino-4-fluorophenol, 2-amino-5-fluorophenol) or non-fluorinated (e.g., 2-aminophenol) analogs. These differences are not trivial: in medicinal chemistry, the 2,6-difluorophenol-4-amino motif has been specifically identified as essential for maintaining critical hinge-domain and DFG-motif interactions in RSK2 kinase inhibitors, a binding mode that cannot be replicated by the mono-fluoro or non-fluoro counterparts [1]. Substituting with a generic aminophenol would compromise target engagement, isoform selectivity, and ultimately therapeutic efficacy, underscoring the necessity for precise procurement of this specific difluoro building block.

2-Amino-4,6-difluorophenol CAS 133788-83-7: Quantitative Differentiation vs. Closest Aminophenol Analogs


Elevated Lipophilicity (LogP) Drives Enhanced Membrane Permeability and Target Engagement

2-Amino-4,6-difluorophenol exhibits a significantly higher calculated octanol-water partition coefficient (LogP) compared to its non-fluorinated analog 2-aminophenol and the mono-fluorinated isomer 2-amino-5-fluorophenol, indicating superior membrane permeability and potential for enhanced cellular uptake [1][2]. This increased lipophilicity is a direct consequence of the dual electron-withdrawing fluorine substituents.

Medicinal Chemistry Drug Design ADME

Reduced Phenolic Acidity (Higher pKa) Modulates Ionization State and Hydrogen Bonding Capacity

The phenolic pKa of 2-amino-4,6-difluorophenol is predicted to be 8.52–9.05, which is approximately 0.5–1.8 log units lower (more acidic) than the non-fluorinated 2-aminophenol (pKa ~9.97–10.35) [1]. Compared to the mono-fluorinated 2-amino-4-fluorophenol (pKa ~9.77–10.01), the difluoro compound is still more acidic [2]. This shift in pKa reflects the electron-withdrawing inductive effect of the ortho/para fluorine atoms, which stabilizes the phenoxide anion.

Physical Organic Chemistry Medicinal Chemistry Structure-Activity Relationships

Tuned Aqueous Solubility Balances Formulation and Bioavailability Requirements

The calculated aqueous solubility of 2-amino-4,6-difluorophenol is 1.2 g/L (8.3 mM) at 25 °C . This represents a ~5-fold reduction in solubility compared to the non-fluorinated 2-aminophenol, which has a reported solubility of ~6.5 g/L (60 mM) [1]. The decreased solubility is consistent with the increased lipophilicity imparted by the fluorine atoms.

Preformulation Drug Development Physicochemical Profiling

Unique Binding Motif Essential for RSK2 Kinase Inhibition in Cancer Therapeutics

In a structure-activity relationship (SAR) study of p90 ribosomal S6 kinase-2 (RSK2) inhibitors, the 2,6-difluorophenol-4-amino group was specifically retained because it maintains critical interactions with both the hinge domain and the DFG motif of the kinase [1]. The difluoro substitution pattern was found to be necessary for achieving high potency and isoform selectivity; mono-fluoro or non-fluorinated analogs failed to recapitulate this binding mode. While exact IC50 values for the free phenol are not reported, the study underscores that the 2,6-difluoro arrangement is a non-negotiable pharmacophoric element.

Oncology Kinase Inhibitors Medicinal Chemistry

Potential for Enhanced Metabolic Stability via Fluorine Blocking of CYP-Mediated Oxidation

Fluorine substitution at metabolically labile positions is a well-established strategy to block cytochrome P450 (CYP)-mediated oxidative metabolism, thereby improving metabolic stability and prolonging half-life [1]. The 4- and 6-positions of the phenol ring in 2-amino-4,6-difluorophenol are both blocked by fluorine atoms, which is expected to reduce the rate of oxidative clearance compared to the non-fluorinated 2-aminophenol [2]. While direct comparative metabolic stability data for this specific compound are lacking, this class-level inference is supported by numerous medicinal chemistry precedents.

Drug Metabolism ADME Medicinal Chemistry

Distinct Steric and Electronic Profile Enables Unique Reactivity in Organic Synthesis

The presence of two fluorine atoms ortho and para to the hydroxyl group creates a unique steric and electronic environment that can direct regioselective functionalization and influence reaction outcomes. For instance, the electron-withdrawing effect of the 4- and 6-fluorines activates the ring toward nucleophilic aromatic substitution (SNAr) at specific positions while deactivating others, a property not shared by non-fluorinated or mono-fluorinated aminophenols [1]. This differential reactivity is exploited in the synthesis of complex pharmaceutical intermediates.

Organic Synthesis Building Block Fluorine Chemistry

2-Amino-4,6-difluorophenol CAS 133788-83-7: Optimal Procurement and Deployment Scenarios


Medicinal Chemistry: RSK2 Kinase Inhibitor Lead Optimization

2-Amino-4,6-difluorophenol is an essential building block for the synthesis of potent and selective RSK2 kinase inhibitors under investigation for acute myeloid leukemia (AML) and other cancers [1]. Its 2,6-difluorophenol-4-amino motif is required for critical hinge-domain and DFG-motif binding interactions; substituting with a generic aminophenol would compromise target engagement. Procurement of high-purity material (>95%) is recommended for SAR studies and lead optimization campaigns.

Preformulation and Drug Development: ADME Property Tuning

The compound's balanced lipophilicity (LogP 1.1) and moderate aqueous solubility (1.2 g/L) make it a valuable tool for fine-tuning the physicochemical properties of drug candidates [1][2]. Its difluoro substitution pattern is expected to confer enhanced metabolic stability by blocking CYP-mediated oxidation sites, a critical consideration for improving oral bioavailability and half-life [3]. Researchers focused on ADME optimization should prioritize this compound over non-fluorinated analogs.

Organic Synthesis: Fluorinated Building Block for Complex Molecule Construction

The unique electronic activation provided by the ortho- and para-fluorine atoms enables regioselective nucleophilic aromatic substitution (SNAr) and other transformations that are not possible with mono-fluorinated or non-fluorinated aminophenols [1]. 2-Amino-4,6-difluorophenol serves as a versatile intermediate for constructing benzoxazoles, benzimidazoles, and other heterocyclic scaffolds of pharmaceutical relevance. Its availability in multi-gram quantities supports both academic research and early-stage process development.

Chemical Biology Probe Development

The compound's distinct physicochemical signature (LogP, pKa, solubility) and potential for metabolic stability make it an attractive scaffold for developing chemical probes to study biological pathways. Its fluorine atoms also provide a handle for 19F NMR spectroscopy, enabling real-time monitoring of binding events and metabolic fate in complex biological matrices [1]. Researchers designing activity-based probes or affinity reagents should consider this difluoro building block for enhanced probe performance.

Technical Documentation Hub

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